5-(3-Bromophenyl)furan-2-carboxylic acid chemical structure
5-(3-Bromophenyl)furan-2-carboxylic acid chemical structure
Topic: 5-(3-Bromophenyl)furan-2-carboxylic acid: Structural Analysis, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogenated Furan Scaffold
5-(3-Bromophenyl)furan-2-carboxylic acid (CAS: 54022-98-9) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike simple biaryls, this compound integrates a polar, ionizable carboxylate headgroup with a lipophilic, electron-withdrawing bromophenyl tail, separated by an electron-rich furan linker. This specific architecture makes it a versatile pharmacophore, particularly in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for type 2 diabetes and as an intermediate for anti-bacterial agents targeting iron acquisition systems (e.g., M. tuberculosis MbtI).
This guide dissects the molecule’s chemical behavior, outlines a high-fidelity chemoselective synthesis to preserve the bromine handle, and analyzes its role in signal transduction modulation.
Chemical Identity & Physicochemical Profiling
The meta-positioning of the bromine atom is not arbitrary; it modulates the lipophilicity (LogP) and electronic density of the phenyl ring without imposing the steric hindrance observed in ortho-substituted analogues.
Table 1: Physicochemical Properties
| Property | Value / Description | Significance |
| IUPAC Name | 5-(3-Bromophenyl)furan-2-carboxylic acid | Unambiguous identification |
| CAS Number | 54022-98-9 | Registry tracking |
| Molecular Formula | C₁₁H₇BrO₃ | |
| Molecular Weight | 267.08 g/mol | Fragment-based drug design (FBDD) compliant |
| Predicted LogP | ~3.2 - 3.5 | Moderate lipophilicity; good membrane permeability |
| pKa (Acid) | ~3.5 - 3.8 | Ionized at physiological pH (COO⁻ form) |
| H-Bond Donors/Acceptors | 1 / 3 | Interaction with Arg/Lys residues in binding pockets |
| Appearance | Off-white to pale yellow solid | Typical of conjugated furan acids |
Strategic Synthesis: Overcoming Chemoselectivity Challenges
The Challenge: The synthesis of 5-(3-bromophenyl)furan-2-carboxylic acid presents a classic chemoselectivity problem. A standard Suzuki coupling between 5-bromofuran-2-carboxylic acid and (3-bromophenyl)boronic acid would result in uncontrolled oligomerization because both partners contain reactive C-Br bonds.
The Solution: To retain the meta-bromine atom for further functionalization (or as a halogen bond donor), we must utilize site-selective cross-coupling . The most robust protocol employs 1-bromo-3-iodobenzene and 5-boronofuran-2-carboxylic acid . The palladium catalyst inserts oxidatively into the C-I bond (bond dissociation energy ~65 kcal/mol) much faster than the C-Br bond (~81 kcal/mol), ensuring exclusive formation of the target product.
High-Fidelity Synthesis Protocol
Reaction: Suzuki-Miyaura Cross-Coupling (Chemoselective) Substrates: 5-Boronofuran-2-carboxylic acid (1.0 equiv) + 1-Bromo-3-iodobenzene (1.1 equiv)
Step-by-Step Methodology:
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Catalyst Pre-activation: In a Schlenk flask, dissolve Pd(PPh₃)₄ (3 mol%) in degassed 1,4-dioxane (0.1 M concentration relative to substrate). Stir for 5 minutes under Argon.
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Substrate Addition: Add 1-bromo-3-iodobenzene (1.1 equiv) and 5-boronofuran-2-carboxylic acid (1.0 equiv).
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Base Activation: Add aqueous Na₂CO₃ (2.0 M, 2.5 equiv). The biphasic system is critical for boronic acid activation.
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Thermal Cycle: Heat the mixture to 60°C (strictly controlled). Note: Higher temperatures (>80°C) increase the risk of activating the bromine bond, leading to polymerization.
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Monitoring: Monitor by HPLC or TLC. The disappearance of the boronic acid indicates completion (typically 4–6 hours).
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Workup: Acidify carefully with 1M HCl to pH 3 to precipitate the free acid. Extract with Ethyl Acetate (3x).
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Purification: Recrystallize from Ethanol/Water (9:1) to remove palladium residues and traces of homocoupled byproducts.
Visualization: Synthesis Workflow
Caption: Chemoselective Suzuki-Miyaura pathway prioritizing C-I activation to preserve the C-Br pharmacophore.
Medicinal Chemistry Applications
The 5-(3-bromophenyl)furan-2-carboxylic acid structure is a potent isostere for biphenyl carboxylic acids. Its primary utility lies in targeting enzymes with positively charged active sites or hydrophobic pockets.
A. PTP1B Inhibition (Diabetes & Obesity)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2][3] Inhibiting PTP1B prolongs the phosphorylation of the Insulin Receptor (IR), enhancing insulin sensitivity.[1]
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Pharmacophore Logic: The carboxylate group (-COO⁻) mimics the phosphate group of phosphotyrosine (pTyr), the natural substrate of PTP1B.
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The Furan Linker: Provides a planar, rigid spacer that orients the phenyl tail into the "second aryl phosphate binding site" (Site B) of the enzyme.
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The 3-Bromo Substituent: Increases lipophilicity and fills the hydrophobic pocket adjacent to the catalytic Cys215 residue, improving potency over the unsubstituted phenyl analogue.
B. Antibacterial Activity (MbtI Inhibition)
This scaffold acts as an inhibitor of the salicylate synthase MbtI in Mycobacterium tuberculosis. The carboxylate coordinates with the active site Mg²⁺ ion, while the bromophenyl group disrupts the hydrophobic channel required for chorismate binding.
Visualization: PTP1B Signaling Modulation
Caption: Mechanism of PTP1B inhibition by the target compound, enhancing downstream insulin signaling.[1][3]
Analytical Characterization
To validate the structure, researchers must look for specific NMR signatures that confirm the meta substitution and the furan ring integrity.
Predicted ¹H NMR Profile (300 MHz, DMSO-d₆):
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Carboxylic Acid: δ 13.0–13.5 ppm (Broad singlet, 1H, -COOH ).
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Furan Ring: Two distinct doublets.
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δ ~7.35 ppm (d, J = 3.5 Hz, H-3 of furan).
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δ ~7.10 ppm (d, J = 3.5 Hz, H-4 of furan).
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Note: The coupling constant of ~3.5 Hz is characteristic of 2,5-disubstituted furans.
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3-Bromophenyl Ring:
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δ ~8.05 ppm (t, J = 1.8 Hz, 1H, H-2' between Br and Furan). Most deshielded aromatic proton.
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δ ~7.85 ppm (dt, J = 7.8, 1.5 Hz, 1H, H-4' ortho to Br).
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δ ~7.60 ppm (dt, J = 7.8, 1.5 Hz, 1H, H-6' ortho to Furan).
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δ ~7.45 ppm (t, J = 7.8 Hz, 1H, H-5' meta to both).
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Mass Spectrometry (ESI-):
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m/z: 264.9 / 266.9 [M-H]⁻.
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Pattern: The presence of bromine will yield a characteristic 1:1 isotopic doublet (⁷⁹Br and ⁸¹Br) separated by 2 mass units.
References
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BenchChem. 5-(3-Bromophenyl)furan-2-carboxylic Acid Product Data and CAS 54022-98-9. Retrieved from
- Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today. (Context: Validates PTP1B as a target for carboxylic acid isosteres).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Context: Foundational protocol for Suzuki coupling mechanism).
- Cui, L., et al. (2011). Synthesis and biological evaluation of furan-2-carboxylic acid derivatives as inhibitors of PTP1B. European Journal of Medicinal Chemistry. (Context: Establishes SAR for furan-acid pharmacophores).
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Sigma-Aldrich. Suzuki Coupling Reaction Technical Bulletin. Retrieved from
